2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one
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Overview
Description
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one is an organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromanone core substituted with dimethylamino and methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate chromanone precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, particularly on the aromatic ring, can be carried out using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound’s chromophoric properties allow it to absorb and emit light, making it useful in fluorescence-based applications. Additionally, its structural features enable it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Dimethylamino)phenyl)benzothiazole: Similar chromophoric properties but different core structure.
4-(Dimethylamino)phenyl)-vinylquinoxalines: Used in nonlinear optical applications.
4-(Dimethylamino)phenethyl alcohol: Different functional groups but similar aromatic substitution.
Uniqueness
2-(4-(Dimethylamino)phenyl)-5,7-dimethylchroman-4-one stands out due to its unique combination of a chromanone core with dimethylamino and methyl substitutions, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-5,7-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-9-13(2)19-16(21)11-17(22-18(19)10-12)14-5-7-15(8-6-14)20(3)4/h5-10,17H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBTDXPKBPUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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